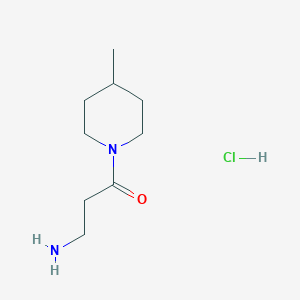
Ethyl 2-(pyridin-4-yl)isonicotinate
Overview
Description
Ethyl 2-(pyridin-4-yl)isonicotinate, also known as ethyl 2-(4-pyridyl)isozinanecarboxylate, is a chemical compound with a pyridine ring attached to a nicotinic acid derivative. It is an organic building block used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-pyridinemethanol, a related compound, has been reported by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .Molecular Structure Analysis
The molecular formula of Ethyl 2-(pyridin-4-yl)isonicotinate is C13H12N2O2 . It has a molecular weight of 228.25 g/mol .Chemical Reactions Analysis
The electrochemical reduction of ethyl isonicotinate has been studied, leading to the synthesis of 4-pyridinemethanol . This reaction was conducted in an undivided flow electrolysis cell under various conditions .Physical And Chemical Properties Analysis
Ethyl 2-(pyridin-4-yl)isonicotinate is a clear colorless to light brown liquid . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Ethyl 2-(pyridin-4-yl)isonicotinate: , also known as Ethyl [2,4’-bipyridine]-4-carboxylate, is a compound with a pyridine ring attached to a nicotinic acid derivative. It has garnered attention in scientific research due to its potential biological activity and applications in various fields. Below are some of the unique applications based on the available information:
Spin-State Switching in Isomeric Iron(II) Complexes
This compound has been shown to be involved in spin-state switching in isomeric iron(II) complexes composed of BPP-based ligands. The nature of the substituent at the BPP skeleton, such as Ethyl 2-(pyridin-4-yl)isonicotinate, influences this spin-state switching .
Anti-Fibrosis Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than other known compounds on HSC-T6 cells, which suggests its potential use in the treatment or study of fibrotic diseases .
Anti-Inflammatory Activity
A study reported the synthesis of derivatives with moderate to good yields that showed anti-inflammatory activity, indicating its use in inflammation research .
Electrochemical Applications
The compound has been used in electrochemical studies, such as the synthesis of 4-pyridinemethanol by electrochemical reduction .
Analytical Chemistry
It could be used as a reagent or a standard in analytical chemistry for detecting or quantifying other substances.
Lattice solvent- and substituent-dependent spin-crossover Synthesis of Novel 2-(Pyridin-2-yl) Synthesis, anti-inflammatory activity Direct electrochemical reduction
Mechanism of Action
While the specific mechanism of action for Ethyl 2-(pyridin-4-yl)isonicotinate is not mentioned in the retrieved papers, related compounds have shown various biological activities. For instance, 4-pyridinemethanol, a product of the electrochemical reduction of ethyl isonicotinate, is used in the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities .
Future Directions
The use of Ethyl 2-(pyridin-4-yl)isonicotinate in the synthesis of novel compounds with potential biological activities is a promising area of research . For instance, spin-state switching in isomeric iron(II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2)—is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . This indicates that technologically relevant spin-state switching profiles based on mononuclear iron(II) complexes can be obtained .
properties
IUPAC Name |
ethyl 2-pyridin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXNPHLSQYDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287545 | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)isonicotinate | |
CAS RN |
1214381-94-8 | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214381-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)







![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)

